5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol
Overview
Description
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a pentafluoropentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperazine ring . The pentafluoropentanol moiety is then attached through a series of reactions involving fluorination and alcohol functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the benzhydryl group to a simpler alkyl group.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while substitution of the fluorine atoms can produce a variety of fluorinated derivatives .
Scientific Research Applications
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzhydryl group may enhance the compound’s binding affinity and selectivity, while the pentafluoropentanol moiety can influence its solubility and stability . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydrylpiperazine: Similar structure but lacks the pentafluoropentanol moiety.
4-Benzhydrylpiperazine: Another structural isomer with different substitution patterns.
N-Benzhydrylpiperazine: Contains a benzhydryl group but differs in the position and type of other substituents.
Uniqueness
5-(4-Benzhydrylpiperazino)-1,1,1,2,2-pentafluoro-3-pentanol is unique due to the presence of both the benzhydryl and pentafluoropentanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties .
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-1,1,1,2,2-pentafluoropentan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F5N2O/c23-21(24,22(25,26)27)19(30)11-12-28-13-15-29(16-14-28)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,30H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBTPAYTFYIRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(C(C(F)(F)F)(F)F)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154389 | |
Record name | 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691858-23-8 | |
Record name | 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691858-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diphenylmethyl)-α-(1,1,2,2,2-pentafluoroethyl)-1-piperazinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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